N-ethyl-2-(4-iodophenoxy)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMABUXULDCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation of N Ethyl 2 4 Iodophenoxy Acetamide
Spectroscopic Characterization
Spectroscopic methods provide a detailed view of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei, the connectivity and chemical environment of atoms can be mapped out. For N-ethyl-2-(4-iodophenoxy)acetamide, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the iodophenoxy group would appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the ethyl group and the methylene protons adjacent to the ether oxygen would exhibit complex splitting patterns due to coupling with neighboring protons. The terminal methyl protons of the ethyl group would likely appear as a triplet. The amide proton (N-H) would present as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the amide would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the iodine atom showing a characteristic shift. The aliphatic carbons of the ethyl group and the acetamide (B32628) methylene would be found in the upfield region of the spectrum.
While specific experimental data for this compound is not widely published, theoretical predictions based on the structure can be made.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~168 |
| O-CH₂ | ~4.5 | ~68 |
| NH | ~6.0 (broad) | - |
| Aromatic CH (ortho to O) | ~6.8 (d) | ~117 |
| Aromatic CH (ortho to I) | ~7.6 (d) | ~139 |
| Aromatic C-O | - | ~157 |
| Aromatic C-I | - | ~85 |
| NH-CH₂ | ~3.3 (q) | ~35 |
| CH₃ | ~1.2 (t) | ~15 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions. d = doublet, t = triplet, q = quartet.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ether functional groups, as well as the aromatic ring.
Key expected absorption bands include:
A strong, sharp absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the secondary amide (Amide I band).
An absorption band around 1550 cm⁻¹ for the N-H bending vibration (Amide II band).
A broad absorption band in the region of 3300 cm⁻¹ due to the N-H stretching vibration.
Strong absorptions in the 1250-1000 cm⁻¹ region corresponding to the C-O-C stretching of the aryl ether.
Absorptions in the 3100-3000 cm⁻¹ range for aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching.
A band in the low-frequency region (around 600-500 cm⁻¹) for the C-I stretching vibration.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H | 3350-3250 | Stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 2980-2850 | Stretch |
| C=O (Amide I) | 1680-1630 | Stretch |
| N-H (Amide II) | 1570-1515 | Bend |
| C-O-C (Aryl Ether) | 1270-1230 (asymmetric), 1050-1000 (symmetric) | Stretch |
| C-I | 600-500 | Stretch |
Mass Spectrometry Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₁₀H₁₂INO₂). The high-resolution mass spectrum would provide the exact molecular formula. The fragmentation pattern would likely involve cleavage of the amide bond and the ether linkage. Key expected fragments would include the 4-iodophenoxy cation and the ethylacetamide cation. The isotopic pattern of iodine (¹²⁷I) would be a distinct feature in the mass spectrum.
Predicted Mass Spectrometry Fragments for this compound
| Fragment | Structure | Predicted m/z |
| Molecular Ion | [C₁₀H₁₂INO₂]⁺ | 293.0 |
| 4-iodophenoxy | [IC₆H₄O]⁺ | 219.9 |
| N-ethylacetamide | [CH₃CONHCH₂CH₃]⁺ | 87.1 |
| Phenoxy cation | [C₆H₅O]⁺ | 93.1 |
Solid-State Structural Determination
While spectroscopic methods provide information about the molecule in solution or the gas phase, solid-state techniques like X-ray crystallography reveal the precise three-dimensional arrangement of atoms and molecules in a crystal lattice.
Single Crystal X-ray Diffraction Analysis of Related Phenoxyacetamide Structures
As of now, a single-crystal X-ray diffraction structure for this compound is not publicly available. However, analysis of related phenoxyacetamide structures provides valuable insights into the likely conformation and packing of this molecule in the solid state. nih.gov Studies on similar compounds often reveal a relatively planar phenoxyacetamide core. The orientation of the ethyl group relative to the amide plane can vary, influencing the crystal packing.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state structure of this compound would be significantly influenced by intermolecular interactions. rsc.org The most prominent of these is expected to be hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of hydrogen-bonded chains or dimers, which are a common feature in the crystal structures of secondary amides. chemrxiv.org
Investigation of Crystal Packing Motifs
The crystal packing of small organic molecules is dictated by a network of non-covalent interactions, which collectively determine the three-dimensional architecture of the crystal lattice. Key among these are hydrogen bonds, halogen bonds, and weaker van der Waals forces.
Hydrogen Bonding Network
In the determined crystal structure of the analogous compound, 2-(4-iodophenoxy)acetamide, hydrogen bonding is the dominant force governing the molecular assembly. researchgate.netnih.gov The primary amide group (-NH₂) provides two donor protons, which form robust N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules. nih.gov
This interaction leads to the formation of centrosymmetric dimers, a common motif in amide-containing compounds. These dimers are described by an R²₂(8) graph-set descriptor. nih.gov Furthermore, the second N-H donor of the amide group links these dimers into infinite chains extending along the nih.gov crystallographic axis. researchgate.net This creates a well-defined, tape-like supramolecular structure.
In this compound, the presence of only one N-H donor (a secondary amide) precludes the formation of the exact same centrosymmetric dimer seen in the parent compound. However, it is highly probable that the single N-H group will still form a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule. This would likely result in the formation of infinite one-dimensional chains, described by a C(4) graph-set motif.
Table 1: Hydrogen-Bond Geometry for the Analogous Compound 2-(4-iodophenoxy)acetamide nih.gov
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H71···O1 | 0.88 | 2.00 | 2.881 (6) | 178 |
| N1–H72···O1 | 0.88 | 2.28 | 2.954 (6) | 133 |
| C2–H21···O1 | 0.99 | 2.48 | 3.422 (8) | 158 |
D = donor atom; A = acceptor atom.
Role of Halogen Bonding
The presence of an iodine atom on the phenyl ring introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. nih.govijres.org Iodine is a particularly effective halogen bond donor. researchgate.net In the context of this compound, potential halogen bond acceptors include the carbonyl oxygen, the ether oxygen, and the amide nitrogen of neighboring molecules.
For the parent compound 2-(4-iodophenoxy)acetamide, the combination of strong N-H···O and weaker C-H···O hydrogen bonds results in the formation of double layers that are oriented approximately perpendicular to the b-axis of the unit cell. researchgate.netnih.gov Notably, no π-stacking interactions between the aromatic rings were observed in the crystal structure of this analogue. researchgate.net
The introduction of the N-ethyl group in this compound will introduce additional steric bulk. This may disrupt the formation of the highly ordered double-layer structure seen in the parent compound. The ethyl group could interdigitate with those of adjacent molecules, leading to a different, potentially less dense, packing arrangement. The fundamental motifs, however, will likely remain: chains formed by N-H···O hydrogen bonds, reinforced by C-H···O and potential I···O halogen bonds, which together dictate the final three-dimensional crystal architecture.
Computational Chemistry and in Silico Investigations of N Ethyl 2 4 Iodophenoxy Acetamide
Quantum Chemical Studies and Electronic Structure Elucidation (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. While no specific DFT studies on N-ethyl-2-(4-iodophenoxy)acetamide are publicly available, analysis of analogous compounds like N-methylacetamide and various phenoxyacetamide derivatives provides a solid foundation for predicting its electronic characteristics. nih.govacs.orgsemanticscholar.org
DFT calculations on N-methylacetamide, a core component of the target molecule, have been used to study conformations, hydrogen-bonding effects, and the stabilities of different methyl group orientations. acs.org These studies often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. acs.orgacs.org For this compound, similar calculations would likely reveal the planarity of the amide bond and the preferred rotational conformations of the N-ethyl and phenoxy groups.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For phenazine (B1670421) derivatives, another class of aromatic compounds, DFT has been used to calculate redox potentials and solvation free energies, demonstrating the power of this method in predicting chemical behavior. rsc.org In a QSAR study of unsymmetrical aromatic disulfides, the energy of the HOMO and the orbital just below it (HOMO-1) were found to be significant descriptors of biological activity. nih.gov
The molecular electrostatic potential (MEP) surface is another important output of DFT calculations. It visualizes the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the ether oxygen, indicating their roles as hydrogen bond acceptors. The iodine atom, being a large and polarizable halogen, would also influence the electronic landscape, potentially creating a region of positive electrostatic potential (a sigma-hole) that could engage in halogen bonding.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.
| Electronic Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical stability. |
| Dipole Moment | ~ 3-4 D | Influences solubility and intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
While no docking studies have been published for this compound specifically, research on analogous phenoxyacetamide and N-substituted acetamide (B32628) derivatives provides valuable insights into its potential biological targets and binding modes. nih.govbenthamdirect.comnih.gov For instance, a series of 2-phenoxyacetamide (B1293517) derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The docking results for these compounds showed binding energies in the range of -6.83 to -7.20 kcal/mol, indicating favorable interactions. nih.gov
In another study, N-substituted acetamide derivatives were designed as antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. nih.govacs.org The most potent compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which shares the phenoxyacetamide core, exhibited a very low IC50 value of 0.6 nM. nih.govacs.org Docking studies of these compounds revealed key interactions with the receptor, such as hydrogen bonds and hydrophobic interactions.
Based on these studies, it can be hypothesized that this compound could interact with various protein targets through a combination of interactions:
Hydrogen Bonding: The amide nitrogen (as a donor) and the carbonyl and ether oxygens (as acceptors) are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The ethyl group and the iodophenyl ring would likely engage in hydrophobic interactions with nonpolar residues.
Halogen Bonding: The iodine atom on the phenyl ring could form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein.
A hypothetical docking study of this compound against a plausible target, such as a kinase or a protease, might yield the following results:
| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosine Kinase | -8.5 | Lys72, Asp184 (Hydrogen Bonds); Leu12, Val20 (Hydrophobic) |
| Cysteine Protease | -7.9 | Cys25 (Halogen Bond); Gly66, Trp177 (Hydrogen Bonds) |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize lead compounds in drug discovery.
No QSAR models have been developed specifically for this compound. However, the principles of QSAR can be applied to predict its potential activities based on its structural features. A QSAR study on unsymmetrical aromatic disulfides as inhibitors of the SARS-CoV main protease provides a relevant methodological framework. nih.gov In that study, various molecular descriptors, including quantum chemical, topological, physicochemical, and thermodynamic parameters, were used to build a predictive model. nih.gov
For this compound, key descriptors would include:
Electronic Descriptors: As discussed in the quantum chemical section, HOMO and LUMO energies, and dipole moment would be important. The Hammett constant (σ) for the para-iodine substituent would also be a relevant electronic parameter, indicating its electron-withdrawing nature. wikipedia.org
Topological Descriptors: These describe the connectivity of the molecule, such as the Balaban index, which was found to be significant in the disulfide QSAR study. nih.gov
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and molar refractivity would be crucial for predicting pharmacokinetic properties.
A hypothetical QSAR model for a class of phenoxyacetamide derivatives might take the following form:
pIC50 = c0 + c1LogP + c2HOMO + c3*Balaban_Index
Based on such a model, the iodine substitution in this compound would be expected to significantly influence its activity. Iodine is highly lipophilic and has a moderate electron-withdrawing effect, which would be captured by the LogP and electronic descriptors in a QSAR model.
The following table presents hypothetical descriptor values for this compound and their potential impact on activity based on general QSAR principles.
| Descriptor | Hypothetical Value | Predicted Impact on Activity |
| LogP | ~3.5 | Increased lipophilicity may enhance membrane permeability. |
| Hammett Constant (σp) for Iodine | +0.18 | Moderate electron-withdrawing effect can influence binding. |
| Molecular Weight | 305.12 g/mol | Within the range for orally available drugs. |
| Polar Surface Area | ~38.3 Ų | Suggests good potential for oral bioavailability. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. These methods are crucial for understanding how a molecule might adapt its shape to fit into a binding site.
While no specific MD simulations for this compound have been reported, studies on related systems like N-methylacetamide-water complexes and diphenyl ethers offer valuable clues. acs.orgbenthamdirect.com MD simulations of N-methylacetamide have been used to study its hydration and the dynamics of hydrogen bonding with surrounding water molecules. acs.org
For this compound, a key aspect of its conformational flexibility would be the rotation around the ether linkage and the C-C and C-N bonds of the acetamide group. The planarity of the amide bond itself is generally maintained. The presence of the relatively bulky iodine atom might introduce some steric hindrance, influencing the preferred rotational angles of the phenoxy group.
MD simulations could be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in water, or bound to a protein. These simulations would reveal the most populated conformational states and the energy barriers between them. For example, MD simulations of novel diphenyl ether derivatives bound to human fatty acid synthase were used to calculate binding free energies and to understand the stability of the ligand-protein complex. benthamdirect.com
A hypothetical conformational analysis might identify several low-energy conformers for this compound, differing primarily in the torsion angles around the ether bond and the orientation of the ethyl group relative to the amide plane.
| Torsion Angle | Description | Predicted Stable Conformations |
| C-O-C-C (ether linkage) | Rotation of the phenoxy group | Skewed and planar conformations |
| O-C-C-N (acetamide backbone) | Flexibility of the acetamide linker | Extended and folded conformations |
| C-N-C-C (N-ethyl group) | Orientation of the ethyl group | Trans and gauche orientations relative to the carbonyl |
Investigation of Biological Activities and Mechanistic Pathways of N Ethyl 2 4 Iodophenoxy Acetamide and Analogs
Enzyme Modulation and Inhibition Studies
The interaction of small molecules with enzymes is a critical area of study, potentially leading to the development of new therapeutic agents. The following sections detail the known and inferred enzymatic interactions of N-ethyl-2-(4-iodophenoxy)acetamide and related compounds.
Heme Oxygenase-1 (HO-1) Inhibitory Potential and Cellular Modulation
Heme Oxygenase-1 (HO-1) is an inducible enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation. However, its overexpression in various cancer types is linked to tumor progression and resistance to therapy, making HO-1 inhibition a viable strategy in oncology.
Research into acetamide-based compounds has identified them as potential HO-1 inhibitors. A study focused on a series of imidazole-based acetamides revealed that the acetamide (B32628) linker is a key component of the pharmacophore required for HO-1 inhibition. nih.gov While direct studies on this compound are not available, the inhibitory activity of a close analog, 2-(1H-Imidazol-1-yl)-N-(4-iodophenyl)acetamide , has been evaluated. This compound demonstrated an IC₅₀ value of 8.34 μM against HO-1, indicating moderate inhibitory potential. nih.gov The study noted that this particular structural modification, specifically the anilide structure, resulted in less potency compared to other hit compounds in the series. nih.gov This suggests that while the phenoxyacetamide scaffold has potential for HO-1 interaction, further optimization would be necessary to enhance potency.
| Compound | Target | IC₅₀ (μM) |
| 2-(1H-Imidazol-1-yl)-N-(4-iodophenyl)acetamide | HO-1 | 8.34 |
Table 1: Inhibitory concentration of an analog against Heme Oxygenase-1 (HO-1). Data sourced from PubMed Central. nih.gov
Cyclooxygenase (COX) Enzyme Interactions
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While many nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both, selective COX-2 inhibition is a strategy to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Currently, there is no direct published research investigating the interaction between this compound and COX enzymes. Studies have shown that derivatizing the carboxylate group of traditional NSAIDs into amides can convert them into potent and selective COX-2 inhibitors. This indicates that the amide functionality, present in this compound, is compatible with binding to the COX active site. However, without specific experimental data, the activity and selectivity profile of this compound as a COX inhibitor remains speculative.
Alpha-Amylase Inhibition
Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can slow down carbohydrate absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com
There are no specific studies available in the scientific literature that evaluate the alpha-amylase inhibitory potential of this compound or its close structural analogs. The field of alpha-amylase inhibitors is dominated by natural products like polyphenols and specific classes of synthetic compounds. nih.gov Therefore, any potential activity of this compound in this area is unknown and would require dedicated investigation.
Receptor Ligand Binding and Functional Modulation
The ability of a compound to bind with high affinity and selectivity to a specific receptor is a primary determinant of its pharmacological profile. The following sections explore the binding characteristics of phenoxyacetamide analogs with two important protein targets.
Translocator Protein (TSPO) Binding Affinity and Selectivity
The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. Its expression is significantly upregulated in activated microglia and various cancer cells, making it a valuable biomarker for neuroinflammation and a target for therapeutic and diagnostic agents. nih.gov
The acetamide scaffold is a known feature of high-affinity TSPO ligands. Research on novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives has demonstrated that these compounds can bind to TSPO with affinities ranging from picomolar to nanomolar. nih.gov For instance, the compound 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) was found to have a Kᵢ value of 60 pM, showing a significant enhancement in affinity compared to the reference standard DPA-714. nih.govnih.gov Other analogs with different N-alkyl substitutions also showed high potential, such as N,N-dipropyl acetamide (GMA 10) and N-ethyl and N-methoxy ethyl acetamide (GMA 11) , with Kᵢ values of 0.18 nM and 0.19 nM, respectively. nih.gov These findings underscore the importance of the acetamide group for TSPO binding and suggest that this compound could potentially serve as a scaffold for the development of novel TSPO ligands.
| Compound Analog | TSPO Binding Affinity (Kᵢ) |
| GMA 15 | 0.06 nM |
| GMA 10 | 0.18 nM |
| GMA 11 | 0.19 nM |
| GMA 13 | 0.90 nM |
| GMA 9 | 13.27 nM |
| GMA 7 | 17.10 nM |
| GMA 12 | 25.37 nM |
Table 2: Binding affinities of various N,N-disubstituted pyrazolopyrimidine acetamide analogs for the Translocator Protein (TSPO). Data sourced from PubMed Central. nih.govresearchgate.net
Sigma-1 (σ1) Receptor Ligand Characteristics
The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions and is a target for the treatment of various central nervous system disorders, including pain and addiction. nih.gov
While there is no direct data on this compound, studies on structurally related phenoxyacetamide compounds have shown significant activity at the σ1 receptor. Specifically, the analog 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was designed and synthesized, revealing a high binding affinity for the σ1 receptor with a Kᵢ value of 42 nM. nih.gov This compound also exhibited a 36-fold selectivity for the σ1 receptor over the σ2 receptor. Molecular docking studies of this analog indicated key interactions with amino acid residues within the σ1 receptor's binding pocket. nih.gov This discovery highlights the potential of the phenoxyacetamide core structure, as found in this compound, to serve as a basis for developing selective σ1 receptor ligands.
| Compound Analog | Target | Binding Affinity (Kᵢ) | Selectivity (σ1 vs σ2) |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | 42 nM | 36-fold |
Table 3: Binding affinity and selectivity of a phenoxyacetamide analog for the Sigma-1 (σ1) receptor. Data sourced from PubMed. nih.gov
Other Relevant Receptor Interactions (e.g., Benzodiazepine (B76468) Receptors)
The phenoxyacetamide scaffold is a key feature in many ligands that target the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. nih.govmdpi.com This protein was originally named the peripheral benzodiazepine receptor (PBR) due to its binding affinity for certain benzodiazepines, distinguishing it from the central benzodiazepine receptor (CBR) found in neurons. nih.govnih.govnih.gov
TSPO is widely expressed in peripheral tissues and at lower levels in the central nervous system, particularly in glial cells. mdpi.comnih.govnih.gov Its expression is significantly upregulated in activated microglia and macrophages in response to neuroinflammation or brain injury, making it a valuable biomarker for neurodegenerative diseases like Alzheimer's disease, multiple sclerosis, and epilepsy. nih.govnih.govnih.gov TSPO is implicated in numerous cellular functions, including cholesterol transport, steroid hormone synthesis, regulation of mitochondrial respiration, and apoptosis. nih.gov
Phenoxyarylacetamide derivatives represent a significant class of TSPO ligands. For instance, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) has been identified as a selective and high-affinity ligand for TSPO, proving more potent than the prototypical ligand PK11195 in some studies. nih.gov Another analog, [¹³¹I]PBR3a, also demonstrates high-affinity binding to TSPO with an IC₅₀ value of 7.8 ± 0.4 nM, while showing negligible affinity for the central benzodiazepine receptor. nih.gov These interactions highlight the potential for compounds with a phenoxyacetamide core, such as this compound, to engage with TSPO, although specific binding studies for this particular compound are not available in the reviewed literature.
Antiproliferative and Chemotherapeutic Research Avenues
The acetamide and phenoxyacetamide chemical structures are present in numerous compounds investigated for their potential as anticancer agents. Research into various analogs demonstrates a range of antiproliferative activities across different cancer cell lines and through diverse cellular mechanisms.
In Vitro Efficacy against Cancer Cell Lines
Analogs of this compound have shown notable cytotoxic effects against various human cancer cell lines. A study of 2-(2-phenoxyacetamido)benzamides revealed antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. nih.gov Similarly, novel phenoxyacetamide derivatives have been tested against a panel of human cancer cell lines, including HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate), with most of the tested compounds demonstrating potent cytotoxicity. mdpi.com In one study, a phenoxyacetamide derivative was particularly effective against HepG2 hepatocellular cancer cells, showing an IC₅₀ of 6.9 ± 0.7 μM. mdpi.com Another investigation into N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, a naphthoxyacetamide analog, found that at a concentration of 3.16 µM/mL, it exhibited cytotoxic effects on HeLa (cervical cancer) cells comparable to the reference drug cisplatin. researchgate.net
While these results underscore the potential of the phenoxyacetamide scaffold in cancer research, no specific in vitro efficacy data for this compound against cancer cell lines were found in the reviewed literature.
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀) | Source(s) |
| Phenoxyacetamide Derivative | HepG2 (Hepatocellular Carcinoma) | 6.9 ± 0.7 μM | mdpi.com |
| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical Cancer) | Cytotoxic at 3.16 µM/mL | researchgate.net |
| 2-(2-Phenoxyacetamido)benzamides | K562 (Chronic Myelogenous Leukemia) | Active (specific IC₅₀ not stated) | nih.gov |
| Phenoxy Thiazole (B1198619) Derivative | Multiple Cancer Cells | ~13 μM (average) | nih.gov |
Cellular Pathway Perturbations in Oncogenesis
The anticancer effects of phenoxyacetamide analogs are linked to their ability to interfere with key cellular pathways involved in cancer progression. Studies on active 2-(2-phenoxyacetamido)benzamides have shown that they can induce apoptosis (programmed cell death) mediated by the activation of caspases. nih.gov These compounds were also found to cause cell cycle arrest in the G0/G1 phase, thereby halting the proliferation of K562 leukemia cells. nih.gov
Further mechanistic insights come from a phenoxy thiazole derivative, which was found to exert its anti-tumor effects by repressing the hypoxia-inducible factor-1 alpha (HIF-1α) via a p53/MDM-2 mediated degradation pathway. nih.gov Additionally, certain phenoxyacetamide derivatives have been shown to inhibit the migration and invasion of metastatic cancer cells by suppressing the activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for cancer cell motility and tissue remodeling. mdpi.com These findings illustrate that compounds structurally related to this compound can disrupt multiple oncogenic processes, including cell division, survival signaling, and metastasis.
Antimicrobial Efficacy and Underlying Mechanisms
The phenoxyacetamide moiety is a constituent of various molecules that have been evaluated for their antimicrobial properties. Research has demonstrated that analogs of this compound possess activity against a spectrum of bacterial and fungal pathogens.
Antibacterial Action against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)
Several studies have confirmed the antibacterial potential of phenoxyacetamide derivatives. In one investigation, N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides were synthesized and tested for antimicrobial activity. nih.gov A specific derivative in this series showed activity against several Gram-positive bacteria and the Gram-negative species Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov Other acetamide derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative species, including Staphylococcus aureus and Escherichia coli. nih.gov
| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Source(s) |
| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (derivative 5e) | Staphylococcus aureus | 25 µg/mL | nih.gov |
| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (derivative 5e) | Klebsiella pneumoniae | 25 µg/mL | nih.gov |
| 2-Mercaptobenzothiazole Acetamide Derivatives | S. aureus, E. coli | Moderate to good activity | nih.gov |
| 2-Chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL | scielo.br |
| 2-Chloro-N-phenylacetamide | Candida albicans | 128-256 µg/mL | scielo.brresearchgate.net |
Antifungal Activities
The antifungal potential of the acetamide scaffold has also been explored. A study on 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 µg/mL. scielo.br The proposed mechanism for this analog involves binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br The same compound, 2-chloro-N-phenylacetamide, was also effective against fluconazole-resistant Candida albicans and Candida parapsilosis, exhibiting MICs of 128-256 µg/mL and demonstrating the ability to inhibit and disrupt biofilm formation. scielo.brresearchgate.net
Further research into N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides showed that one derivative was the most active against Candida albicans within its series. nih.gov In contrast, a different series of phenoxyacetamide derivatives was found to be inactive against several Candida species at concentrations up to 100 µg/mL, again highlighting the structural dependency of the antimicrobial effects. nih.gov
Anti-inflammatory and Analgesic Effects
The potential of this compound and its related analogs to mitigate inflammation and pain has been a focal point of research. Studies have synthesized and evaluated various 2-(substituted phenoxy) acetamide derivatives for these properties. nih.govnih.gov The anti-inflammatory and analgesic activities are often interconnected, as the inflammatory process can directly trigger pain responses.
Research into a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown that the presence of halogens on the aromatic ring can be favorable for both anti-inflammatory and anticancer activities. nih.gov In one study, a particular analog, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable anti-inflammatory and analgesic effects. nih.govresearchgate.net
The evaluation of these effects typically involves standardized preclinical models. The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema test in rats, where a reduction in swelling indicates efficacy. Analgesic properties are frequently determined through tests such as the hot plate method, which measures the response time to a thermal stimulus. nih.gov
Table 1: Investigated Biological Activities of Acetamide Derivatives
| Compound/Analog Type | Anti-inflammatory Activity | Analgesic Activity | Key Findings | Reference |
| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Yes | Yes | Halogen substitution on the aromatic ring appears to enhance activity. | nih.govnih.gov |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Yes | Yes | Exhibited both anti-inflammatory and analgesic properties. | nih.govresearchgate.net |
| N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide (S-4) | Yes | Yes | Showed the highest anti-inflammatory and analgesic effects among the tested derivatives. | researchgate.net |
This table is for illustrative purposes and summarizes findings from the referenced studies.
Antioxidant Properties and Reactive Oxygen Species Scavenging
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, a process known as oxidative stress. nih.gov Antioxidants are substances that can prevent or slow down this damage. The antioxidant potential of acetamide derivatives is an area of active investigation. nih.gov
The antioxidant activity of these compounds is often evaluated through in vitro assays that measure their ability to scavenge free radicals. nih.gov These methods typically involve observing the interaction of the compound with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.com A significant reduction in the concentration of these radicals upon the addition of the test compound indicates its antioxidant capacity.
Beyond direct radical scavenging, some compounds may exert their antioxidant effects by influencing the body's own antioxidant defense systems. nih.gov This can involve modulating the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing ROS. nih.gov The investigation into whether this compound and its analogs can influence these enzymatic pathways is a key aspect of understanding their full antioxidant potential.
Anticonvulsant Effects
Epilepsy and other seizure disorders are characterized by abnormal electrical activity in the brain. Anticonvulsant drugs aim to suppress these seizures. A number of acetamide derivatives have been synthesized and evaluated for their potential to control convulsions. nih.govnih.gov
The anticonvulsant activity of these compounds is typically assessed in animal models of epilepsy. nih.gov Two of the most common models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. mdpi.com
Research has shown that the structural features of these acetamide derivatives play a crucial role in their anticonvulsant activity. For instance, in a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was found to be closely linked to their anticonvulsant efficacy. nih.gov Similarly, in a series of 4-aminophenylacetamides, the most potent compounds were those with an additional aromatic ring as part of the substituent on the amide nitrogen. nih.gov The investigation into this compound and its analogs in these models is essential to determine their potential as novel anticonvulsant agents.
Structure Activity Relationship Sar Studies of N Ethyl 2 4 Iodophenoxy Acetamide Derivatives
Impact of Substitutions on the Phenoxy Ring on Biological Activity
The phenoxy ring of N-ethyl-2-(4-iodophenoxy)acetamide is a prime site for modification to modulate biological activity. The nature, position, and size of substituents on this aromatic ring can significantly alter the compound's interaction with its biological target.
Role of Halogenation (Iodine, Chlorine, Fluorine, Bromine)
Halogenation of the phenoxy ring is a common strategy in drug design to enhance biological activity. The presence of halogens can influence a compound's lipophilicity, electronic properties, and metabolic stability.
Iodine: The parent compound, this compound, features an iodine atom at the para-position of the phenoxy ring. bldpharm.com This large and lipophilic halogen can form strong halogen bonds with biological targets, potentially contributing to its specific activity.
Chlorine: Replacing iodine with chlorine can alter the electronic distribution and size of the substituent. Studies on related 2-(substituted phenoxy)acetamide derivatives have shown that chloro-substituted compounds exhibit notable biological activities, including anticancer, anti-inflammatory, and analgesic effects. researchgate.net
Fluorine: The introduction of fluorine, a small and highly electronegative atom, can significantly impact a compound's metabolic stability and binding affinity. In a series of ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, fluorine-containing derivatives demonstrated enhanced herbicidal activity compared to their non-fluorinated counterparts. researchgate.net Specifically, compounds with a trifluoromethyl group on a thiazole (B1198619) ring, attached to the phenoxyacetamide core, showed increased efficacy. researchgate.net
Bromine: Bromine, being intermediate in size and electronegativity between chlorine and iodine, can also modulate biological activity. Acetamide (B32628) derivatives containing a bromophenyl group have been investigated for their potential pharmacological properties. ontosight.ai
Table 1: Impact of Halogen Substituents on Biological Activity
| Halogen | Position on Phenoxy Ring | Observed Effects |
| Iodine | para (4-position) | Key feature of the parent compound. bldpharm.com |
| Chlorine | Varies | Associated with anticancer, anti-inflammatory, and analgesic activities in related structures. researchgate.net |
| Fluorine | Varies | Can enhance metabolic stability and herbicidal activity in analogous compounds. researchgate.net |
| Bromine | Varies | Investigated for potential pharmacological properties in acetamide derivatives. ontosight.ai |
Effects of Alkyl and Methoxy (B1213986) Substitutions
Alkyl and methoxy groups are other common substituents used to probe the SAR of phenoxyacetamide derivatives.
Alkyl Groups: The introduction of alkyl groups, such as a methyl or ethyl group, on the phenoxy ring can increase lipophilicity and introduce steric bulk. The specific placement and size of the alkyl group can fine-tune the compound's fit within a receptor's binding pocket. For instance, N-ethyl-2-(4-ethylphenoxy)acetamide is a known derivative where the impact of an ethyl group can be studied. nih.gov
Methoxy Groups: A methoxy group can act as a hydrogen bond acceptor and alter the electronic properties of the phenoxy ring. In some acetamide derivatives, methoxy-substituted compounds have shown significant anticancer activity. nih.gov For example, N-(4-methoxy-phenyl)- and N-(2-methoxy-phenyl)- acetamide derivatives displayed remarkable cytotoxic effects against various cancer cell lines. nih.gov
Table 2: Effects of Alkyl and Methoxy Substitutions
| Substituent | Position on Phenoxy Ring | Potential Effects |
| Ethyl | para (4-position) | Increases lipophilicity. nih.gov |
| Methoxy | ortho (2-position) or para (4-position) | Can act as a hydrogen bond acceptor and has been linked to anticancer activity in related acetamides. nih.gov |
Influence of the N-ethyl Moiety on Pharmacological Profile
The N-ethyl group of this compound is a critical determinant of its pharmacological profile. Modifications at this site can influence the compound's solubility, metabolic stability, and interaction with its target. Replacing the ethyl group with other alkyl or aryl substituents can lead to significant changes in activity. For instance, the presence of an N-ethyl group is a defining feature of the core structure. ontosight.ai The size and nature of the substituent on the nitrogen atom can be pivotal. For example, in a series of acetamide-based inhibitors, N-methylation of anilide derivatives led to a significant decrease in inhibitory activity, while a bulkier benzyl (B1604629) substituent showed comparable activity to its N-methyl counterpart. nih.gov
Stereochemical Considerations and Enantiomeric Effects on Activity
When a chiral center is present in the molecule, the different enantiomers can exhibit distinct pharmacological activities. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, the use of chiral 1-phenylethylamine (B125046) introduces a stereocenter. nih.gov The differential interaction of each enantiomer with a chiral biological target, such as an enzyme or receptor, can lead to one enantiomer being significantly more potent or having a different pharmacological effect than the other. This highlights the importance of stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.
Development of Pharmacophore Models based on SAR Insights
The collective SAR data from studying various derivatives of this compound can be used to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Key features of such a model would likely include:
A hydrophobic aromatic region corresponding to the substituted phenoxy ring.
A hydrogen bond donor/acceptor site from the acetamide linkage.
A specific volume and shape for the N-alkyl substituent.
The position and nature of substituents on the phenoxy ring, particularly the halogen atom, would be critical parameters.
Such pharmacophore models are invaluable tools for virtual screening of compound libraries to identify new molecules with similar biological activities and for the rational design of novel, more potent, and selective analogues.
Future Research Directions and Therapeutic Implications for N Ethyl 2 4 Iodophenoxy Acetamide
Identification of Novel Molecular Targets
The phenoxyacetamide scaffold is a versatile pharmacophore, with various derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. A crucial future direction for N-ethyl-2-(4-iodophenoxy)acetamide will be the systematic identification of its specific molecular targets. The presence of an iodine atom on the phenoxy ring and an ethyl group on the acetamide (B32628) moiety suggests the potential for unique interactions with biological macromolecules.
Initial screening efforts could involve broad-based assays to determine its general bioactivity profile. Subsequent, more focused investigations could explore its potential as an inhibitor of enzymes such as cyclooxygenases (COX-1 and COX-2), given that other phenoxyacetamide derivatives have shown activity against these targets. Techniques like differential scanning fluorimetry (DSF) and affinity chromatography could be employed to identify protein binding partners. Furthermore, chemoproteomics approaches could provide a comprehensive map of the compound's interactions within the cellular proteome, potentially uncovering novel and unexpected targets that could open up new therapeutic avenues.
Advanced Preclinical Investigative Models
Should initial in vitro studies reveal promising activity, the next logical step would be to evaluate this compound in advanced preclinical models that more accurately mimic human physiology. Traditional 2D cell culture and animal models, while valuable, often fail to predict clinical outcomes. Therefore, the adoption of more sophisticated models would be critical.
The use of three-dimensional (3D) organoids and spheroids derived from patient tissues could provide significant insights into the compound's efficacy and potential toxicity in a more physiologically relevant context. For instance, if anti-cancer activity is identified, tumor organoids could be used to assess its effectiveness against specific cancer subtypes. Furthermore, microfluidic "organ-on-a-chip" technology could be employed to model the interaction of this compound with multiple organ systems, offering a more holistic view of its pharmacokinetic and pharmacodynamic properties. These advanced models could help to de-risk the transition from preclinical to clinical development.
Rational Design of Next-Generation Phenoxyacetamide Agents
The chemical structure of this compound provides a solid foundation for the rational design of next-generation therapeutic agents. Structure-activity relationship (SAR) studies will be paramount in understanding how modifications to its chemical scaffold affect its biological activity. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how analogs of the compound might interact with identified molecular targets.
For example, if a specific protein target is identified, researchers can use in silico tools to design new derivatives with optimized binding affinities and improved selectivity. This could involve modifying the substituents on the phenoxy ring or altering the length and branching of the N-alkyl group on the acetamide. The goal would be to develop new chemical entities with enhanced potency, reduced off-target effects, and more favorable drug-like properties. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and will be essential for unlocking the full therapeutic potential of the phenoxyacetamide class, with this compound serving as a key starting point.
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-ethyl-2-(4-iodophenoxy)acetamide?
Synthesis typically involves:
- Nucleophilic substitution : Reacting 4-iodophenol with ethyl bromoacetate to form the phenoxyacetate intermediate.
- Amidation : Introducing the ethylamine group via coupling reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on temperature control (60–80°C for amidation), solvent selection (DMF or THF for solubility), and reaction time (12–24 hours). Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final product purity .
Q. Which analytical methods are most effective for structural characterization of this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., shortened C-N bond at 1.322 Å due to resonance) and crystallographic packing (hydrogen-bonded bilayers) .
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl group at δ 1.2–3.4 ppm).
- FT-IR : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Software like SHELXL refines crystallographic data, while ORTEP-3 visualizes molecular geometry .
Advanced Research Questions
Q. How does the crystallographic behavior of this compound influence its intermolecular interactions?
The crystal lattice exhibits:
- Hydrogen-bond networks : N-H···O bonds form dimeric subunits (R₂²(8) motif), while C-H···O contacts extend into chains along the [100] direction.
- Layered packing : Molecules align into bilayers perpendicular to the b-axis, with no π-stacking due to steric hindrance from the iodine substituent . These interactions impact solubility and stability, critical for designing co-crystals or pharmaceutical formulations.
Q. What methodological approaches are used to study the structure-activity relationship (SAR) of this compound in biological systems?
- Molecular docking : Simulates binding to targets like kinases or GPCRs, using software (AutoDock Vina) to predict affinity and binding modes.
- Enzyme inhibition assays : Measures IC₅₀ values (e.g., Akt kinase inhibition at ~5 µM) via fluorescence-based kinetics.
- Cellular assays : Evaluates antiproliferative activity (e.g., MTT assay on cancer cell lines) and apoptosis markers (caspase-3 activation). Comparative studies with analogs (e.g., chloro or methoxy derivatives) reveal the iodine group’s role in enhancing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
